molecular formula C12H13N3O3 B2804758 2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-43-7

2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2804758
CAS No.: 886898-43-7
M. Wt: 247.254
InChI Key: QPDWVLFBLSGQRB-UHFFFAOYSA-N
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Description

“2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a chemical compound that belongs to the class of pyridopyrimidinones . It has been studied for its reactivity towards N- and C-nucleophiles .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with N- and C-nucleophiles . This reaction leads to the formation of new enaminones, Schiff’s base, and hydrazinomethylenediketones . The synthesis process requires careful control of conditions, as pyrido[1,2-a]pyrimidine esters can form stable adducts with primary amines .


Chemical Reactions Analysis

The compound exhibits reactivity towards N- and C-nucleophiles . It undergoes nucleophilic condensation reactions to form a series of new compounds . Cyclization of certain compounds is achieved by the action of acetic acid .

Scientific Research Applications

Chemical Modification for Enhanced Analgesic Properties

Chemical modifications of pyrido[1,2-a]pyrimidine derivatives have been explored to enhance their biological properties, particularly their analgesic effects. A study by Ukrainets et al. (2015) investigated the methylation of the pyridine moiety in these molecules, specifically at position 8, to optimize their analgesic properties. The research involved synthesizing various derivatives and evaluating their analgesic effectiveness using the standard "acetic acid writhing" model. The findings suggested that certain para-substituted derivatives exhibited increased biological activity, highlighting the potential of chemical modification to develop more effective analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Diuretic Properties Exploration

In another study, Ukrainets et al. (2008) prepared alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to analyze their structure-biological activity relationship, focusing particularly on their diuretic properties. This research aimed to understand how the structural variations within these compounds influence their effectiveness as diuretics, providing insights into their potential therapeutic applications beyond analgesia (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Structural Analysis and Analgesic Activity

Further investigation into the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was conducted by Ukrainets et al. (2015), revealing that modifications to the pyrido[1,2-a]pyrimidine structure could significantly influence analgesic activity. This study synthesized a series of compounds and analyzed their structures and biological effects, establishing a link between the chemical structure of these derivatives and their potential as analgesics (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Synthesis and Structure-Activity Relationship

The synthesis and evaluation of the structure-analgesic activity relationship of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids were explored by Ukrainets et al. (2018). This research aimed to determine how modifications to the picolylamide group affect the analgesic properties of these compounds. It was noted that while some compounds showed promising analgesic properties, the transition to pyrido[1,2-a]pyrimidine derivatives generally resulted in a decrease in activity, underscoring the nuanced relationship between chemical structure and biological function (Ukrainets, Bereznyakova, Sim, & Davidenko, 2018).

Mechanism of Action

Target of Action

Similar compounds have been noted for their analgesic properties , suggesting potential targets could be pain receptors or related pathways.

Mode of Action

It’s known that the compound was synthesized with the aim of establishing a structure-analgesic activity relationship . This suggests that the compound interacts with its targets to potentially alleviate pain.

Biochemical Pathways

Given its analgesic properties , it may influence pathways related to pain perception and response.

Result of Action

Pharmacological studies identified compounds in the study series with marked analgesic properties , indicating that the compound likely has a significant impact on pain perception at the molecular and cellular level.

Future Directions

The future directions in the research of this compound could involve further exploration of its analgesic properties . Additionally, substituting the 4-hydroxyquinolin-2-one nucleus with a structurally similar heterocycle could be of interest .

Properties

IUPAC Name

2-hydroxy-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h3-5,7,17H,2,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDWVLFBLSGQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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